molecular formula C15H17N3O4S B2492571 N-(5-methylisoxazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 477546-53-5

N-(5-methylisoxazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2492571
CAS RN: 477546-53-5
M. Wt: 335.38
InChI Key: KGIDNYSPRFMSPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex benzamide derivatives often involves multiple steps and can result in varying yields. For instance, the synthesis of a PET agent for imaging B-Raf(V600E) in cancers was achieved in 9 steps starting from 2,6-difluorobenzoic acid, with an overall yield of 1% . Another example includes the synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides, which were obtained via sodium borohydride reduction in fair to good yields . These processes highlight the complexity and the challenges faced in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structures of benzamide derivatives are characterized using various spectroscopic techniques. For example, compounds with 1,8-naphthalimide connected to benzoic acid chloride were characterized by IR, UV–Visible, 1H and 13C NMR measurements, and their structures were supported by X-ray crystallography . Similarly, the structure of novel sulfonamide isoxazolo[5,4-b]pyridines was determined by elemental analysis and acquired IR and 1H NMR spectra .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzamide derivatives can include condensation, reduction, and desmethylation, among others. The desmethylation of a reference standard to obtain a precursor for radiolabeling was achieved with a 70% yield . Additionally, the reactions for synthesizing novel sulfonamide isoxazolo[5,4-b]pyridines were carried out using classical and microwave methods, indicating the versatility of reaction conditions that can be employed .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be quite diverse. For instance, certain pyridyl substituted benzamides exhibit aggregation-enhanced emission and multi-stimuli-responsive properties, with their behavior depending on the polarity of the solvents . On the other hand, some compounds demonstrate antibacterial and antiproliferative activity, as seen with certain sulfonamide isoxazolo[5,4-b]pyridine derivatives . These properties are crucial for their potential applications in medical and material sciences.

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-11-10-14(17-22-11)16-15(19)12-4-6-13(7-5-12)23(20,21)18-8-2-3-9-18/h4-7,10H,2-3,8-9H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIDNYSPRFMSPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.